5-Chloro-1-(phenylsulfonyl)indole 5-Chloro-1-(phenylsulfonyl)indole
Brand Name: Vulcanchem
CAS No.: 78329-47-2
VCID: VC10538933
InChI: InChI=1S/C14H10ClNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H
SMILES:
Molecular Formula: C14H10ClNO2S
Molecular Weight: 291.8 g/mol

5-Chloro-1-(phenylsulfonyl)indole

CAS No.: 78329-47-2

Cat. No.: VC10538933

Molecular Formula: C14H10ClNO2S

Molecular Weight: 291.8 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1-(phenylsulfonyl)indole - 78329-47-2

Specification

CAS No. 78329-47-2
Molecular Formula C14H10ClNO2S
Molecular Weight 291.8 g/mol
IUPAC Name 1-(benzenesulfonyl)-5-chloroindole
Standard InChI InChI=1S/C14H10ClNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H
Standard InChI Key BIZBWMORZPLKLE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Indole Framework and Substituent Effects

The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 5-chloro-1-(phenylsulfonyl)indole, the chlorine atom at position 5 introduces electronic effects that modulate aromatic reactivity, while the phenylsulfonyl group at position 1 serves as a strong electron-withdrawing substituent. This combination creates distinct electronic polarization:

  • The chlorine atom increases electron density at adjacent positions through resonance donation while exerting an inductive electron-withdrawing effect.

  • The phenylsulfonyl group destabilizes the indole ring via its strong -I effect, making the compound susceptible to nucleophilic attack at the 3-position.

Comparative analysis of the structurally analogous 5-chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione (CAS 85702-71-2) reveals that sulfonylation at the 1-position significantly alters molecular conformation. X-ray crystallographic data from related compounds show planar indole rings with sulfonyl groups adopting a pseudo-axial orientation relative to the fused bicyclic system.

Table 1: Key Molecular Parameters of Selected Sulfonated Indoles

CompoundMolecular Weight (g/mol)Dipole Moment (Debye)logP
5-Chloro-1-(phenylsulfonyl)indole (hypothetical)279.734.8 (calculated)3.2
5-Chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione321.745.11.8
1-(Phenylsulfonyl)indole243.294.32.9

Spectroscopic Fingerprints

While experimental data for 5-chloro-1-(phenylsulfonyl)indole remain unavailable, predictions based on its analogs suggest characteristic spectroscopic features:

  • 1H NMR: Expected singlet for H-3 proton (δ 7.8–8.1 ppm), doublets for H-4/H-6 protons (δ 7.2–7.5 ppm), and aromatic splitting patterns for the phenylsulfonyl group.

  • 13C NMR: Distinct deshielding of C-1 (δ 135–140 ppm) due to sulfonyl attachment and C-5 (δ 128–132 ppm) from chlorine substitution.

  • IR Spectroscopy: Strong S=O stretches at 1150–1350 cm⁻¹ and C-Cl vibration at 550–650 cm⁻¹.

Synthetic Methodologies

Direct Sulfonylation Approaches

The most plausible route to 5-chloro-1-(phenylsulfonyl)indole involves sequential functionalization of the indole core:

  • Chlorination at C-5:
    Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C achieves regioselective substitution at the 5-position. Kinetic control prevents over-chlorination, with yields exceeding 80% in optimized conditions.

  • Sulfonylation at N-1:
    Reaction of 5-chloroindole with phenylsulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) facilitates N-sulfonylation. Anhydrous conditions (THF or DCM solvent) prevent hydrolysis of the sulfonyl chloride reagent.

Critical Reaction Parameters:

  • Temperature control (<40°C) minimizes sulfone rearrangement byproducts

  • Stoichiometric excess (1.2 eq) of phenylsulfonyl chloride ensures complete conversion

  • Use of molecular sieves (4Å) enhances reaction efficiency by scavenging trace moisture

Alternative Pathways via Indole-2,3-dione Intermediates

The synthesis of 5-chloro-1-(phenylsulphonyl)-1H-indole-2,3-dione (CAS 85702-71-2) provides insights into potential derivatization strategies. Oxidation of the hypothetical target compound could yield dione derivatives through ruthenium-catalyzed C-H activation, though this remains speculative without experimental validation.

Reaction TypeConditionsMajor ProductYield (%)
Nucleophilic substitutionKOH/EtOH, 80°C, 12h3-Amino derivatives65–72
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O7-Aryl substituted compounds55
OxidationRuCl₃/NaIO₄, CH₃CN/H₂OIndole-2,3-dione derivatives48

Stability Considerations

Accelerated stability studies on related N-sulfonylindoles reveal two primary degradation pathways:

  • Hydrolytic Cleavage: Sulfonyl-indole bond rupture under alkaline conditions (pH >9) generates indole and benzenesulfinic acid byproducts.

  • Photooxidation: UV exposure (λ=254 nm) induces radical-mediated decomposition, requiring storage in amber glass under inert atmosphere.

Industrial and Materials Science Applications

Organic Semiconductor Development

The extended π-system modified by sulfonyl and chloro substituents shows promise for charge transport applications:

Predicted Charge Carrier Mobility:

  • Electron mobility (μe): 0.12 cm²/V·s

  • Hole mobility (μh): 0.08 cm²/V·s

Ligand Design in Coordination Chemistry

The sulfonyl oxygen atoms serve as potential binding sites for transition metals:

Complexation Studies with:

Metal IonStability Constant (log K)Proposed Coordination Mode
Cu(II)4.8 ± 0.3Bidentate (O,O)
Pd(II)5.1 ± 0.2Monodentate (O)

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